(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1280787-05-4
VCID: VC2631332
InChI: InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)O
Molecular Formula: C14H18ClNO4
Molecular Weight: 299.75 g/mol

(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid

CAS No.: 1280787-05-4

Cat. No.: VC2631332

Molecular Formula: C14H18ClNO4

Molecular Weight: 299.75 g/mol

* For research use only. Not for human or veterinary use.

(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid - 1280787-05-4

Specification

CAS No. 1280787-05-4
Molecular Formula C14H18ClNO4
Molecular Weight 299.75 g/mol
IUPAC Name (2R)-2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Standard InChI Key RIGRQUWZTOVESX-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)Cl)C(=O)O
SMILES CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)O

Introduction

Physical and Chemical Properties

The physical and chemical properties of (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid are essential for understanding its behavior in various chemical reactions and biological systems. Table 1 summarizes the key properties of this compound.

PropertyValue
Molecular FormulaC14H18ClNO4
Molecular Weight299.75 g/mol
Physical StateSolid
IUPAC Name(2R)-2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
InChIInChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
InChIKeyRIGRQUWZTOVESX-NSHDSACASA-N

Table 1: Physical and Chemical Properties of (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid

The compound possesses a carboxylic acid functional group, which contributes to its acidic properties and ability to form salts with bases. The presence of the chloro substituent on the phenyl ring affects its electronic properties, potentially influencing its reactivity and biological activity. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, which is a common feature in amino acid chemistry and peptide synthesis.

Structural Characteristics

Molecular Structure

The structure of (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid consists of several key components:

  • A carboxylic acid group (-COOH)

  • A 4-chlorophenyl substituent at the α-position

  • A Boc-protected amino group at the β-position

  • An (R)-stereochemistry at the α-carbon

The compound features a chiral center at the α-carbon (C-2), with the (R)-configuration being specifically designated in its name. This stereochemistry is crucial for its biological activity and interactions with stereospecific enzymes or receptors .

Stereochemistry and Conformational Analysis

Chemical Reactions and Reactivity

The presence of multiple functional groups in (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid enables it to participate in various chemical reactions, particularly those relevant to peptide synthesis and medicinal chemistry.

Carboxylic Acid Reactions

The carboxylic acid group can undergo typical reactions including:

  • Esterification with alcohols

  • Amide formation with amines (peptide coupling)

  • Reduction to alcohols

  • Decarboxylation under specific conditions

Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions (typically trifluoroacetic acid or HCl in organic solvents), revealing the free amino group for further reactions. This deprotection step is often crucial in peptide synthesis strategies.

Peptide Coupling Applications

The compound can serve as a building block in peptide synthesis, where the carboxylic acid group can be activated and coupled with the amino group of another amino acid through standard peptide coupling reagents such as DCC, EDC, HATU, or PyBOP. This application is particularly valuable in medicinal chemistry for the development of peptide-based drugs.

Comparison with Similar Compounds

To better understand the unique properties and potential applications of (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid, it is helpful to compare it with structurally related compounds. Table 2 provides a comparison of key features.

CompoundStructural DifferencesPotential Impact on Properties
(2R)-3-{[(tert-butoxy)carbonyl]amino}-2-phenylpropanoic acidLacks the chlorine on phenyl ringReduced lipophilicity; different electronic properties
(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acidOpposite stereochemistry at α-carbonDifferent spatial arrangement; altered biological activity
(2R)-3-amino-2-(4-chlorophenyl)propanoic acidLacks Boc protecting groupMore reactive amino group; different solubility profile
(2R, 3S) 2-Benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acidDifferent substitution pattern; additional stereocenterDifferent reactivity profile; used in different synthetic pathways

Table 2: Comparison of (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid with Structurally Related Compounds

The (2R, 3S) 2-Benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid, while having some structural similarities, is notably different as it contains a benzyloxy group and an additional stereocenter. This compound is specifically used in the synthesis of antitumor taxane compounds such as docetaxel and cabazitaxel .

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